molecular formula C15H18Cl2N2O B12743047 N-Desmethyl brasofensine CAS No. 200558-52-7

N-Desmethyl brasofensine

Cat. No.: B12743047
CAS No.: 200558-52-7
M. Wt: 313.2 g/mol
InChI Key: DOQGCMWUTVSEPX-WMGZZIQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Brasofensine is a high-purity analytical reference standard intended for use in research and development. This compound is characterized as a major metabolite of Brasofensine, a dopamine reuptake inhibitor that had been under investigation for the treatment of Parkinson's disease . As a metabolite, this compound is of significant value in pharmaceutical and metabolic research. It is primarily used in method development and validation, metabolism and pharmacokinetic (DMPK) studies, and as a critical standard for the quantitative analysis of biological samples. Researchers utilize this compound to understand the metabolic fate of the parent drug and to identify and quantify exposure levels in pre-clinical and clinical studies. Please note that this product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic use. Handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200558-52-7

Molecular Formula

C15H18Cl2N2O

Molecular Weight

313.2 g/mol

IUPAC Name

(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

InChI

InChI=1S/C15H18Cl2N2O/c1-20-18-8-12-11(7-10-3-5-15(12)19-10)9-2-4-13(16)14(17)6-9/h2,4,6,8,10-12,15,19H,3,5,7H2,1H3/b18-8+/t10-,11+,12+,15+/m0/s1

InChI Key

DOQGCMWUTVSEPX-WMGZZIQCSA-N

Isomeric SMILES

CO/N=C/[C@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CON=CC1C2CCC(N2)CC1C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Chemical Derivation and Synthetic Methodologies

N-Demethylation Pathways of Brasofensine in Biological Systems

The transformation of brasofensine to N-desmethyl brasofensine is a primary metabolic process observed across different species, including humans, monkeys, and rats. This biotransformation occurs primarily through N-demethylation, a common metabolic reaction for compounds containing an N-methyl group.

Following oral administration, brasofensine undergoes extensive first-pass metabolism, where the methyl group attached to the nitrogen atom of the tropane (B1204802) ring is removed. nih.govnih.gov This process results in the formation of this compound, which has been identified as a major circulating metabolite in human plasma. nih.govnih.gov In addition to N-demethylation, brasofensine metabolism also involves O-demethylation and isomerization. The resulting desmethyl metabolites can be further conjugated with glucuronic acid to form glucuronides. nih.govnih.gov

The metabolic fate of brasofensine and its metabolites varies between species. In humans and monkeys, a significant portion of the administered dose is excreted in the urine, primarily as metabolites. nih.govnih.gov In contrast, rats excrete a larger proportion of the metabolites in the feces. nih.gov The plasma half-life of brasofensine also differs significantly across species, being approximately 24 hours in humans, 4 hours in monkeys, and 2 hours in rats. nih.govnih.gov

Table 1: Comparative Metabolism of Brasofensine

SpeciesPrimary Route of ExcretionMajor Circulating MetabolitesPlasma Half-life of Brasofensine
HumansUrine (approx. 86%)This compound, O-desmethyl brasofensine, and their glucuronides~24 hours
MonkeysUrine (approx. 70%)This compound, O-desmethyl brasofensine, and their glucuronides~4 hours
RatsFecesThis compound, O-desmethyl brasofensine, and their glucuronides~2 hours

Laboratory Synthesis Approaches for this compound

The laboratory synthesis of this compound, also known as norbrasofensine, can be achieved through the N-demethylation of the parent compound, brasofensine. Several methods have been developed for the N-demethylation of tropane alkaloids, the chemical class to which brasofensine belongs. These methods can be broadly categorized into classical chemical methods and more modern catalytic and electrochemical approaches.

One common strategy involves the use of chloroformates, such as 2,2,2-trichloroethyl chloroformate or 1-chloroethyl chloroformate, to react with the tertiary amine of the tropane ring. This reaction forms a carbamate (B1207046) intermediate, which can then be cleaved to yield the secondary amine, this compound. Another established method is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to achieve N-demethylation, though this method can sometimes lead to product decomposition. nih.gov

More recent and often "greener" approaches have been developed to overcome the harsh conditions and toxic reagents associated with classical methods. These include:

Catalytic N-demethylation: Transition metals, such as iron(0) and chromium(0), have been shown to be effective reagents for the N-demethylation of morphine and tropane alkaloids. google.com Iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalysts in the presence of hydrogen peroxide have also been used for the one-pot oxidative N-demethylation of tropane alkaloids.

Electrochemical N-demethylation: This method offers a practical and selective approach for the N-demethylation of tropane alkaloids. The reaction proceeds at room temperature in a single step without the need for metal-based catalysts. rsc.org

Polonovski-type reactions: Ferrocene has been utilized as a catalyst under Polonovski-type conditions for the efficient N-demethylation of various N-methyl alkaloids, including those of the tropane family. nih.gov

The choice of synthetic route depends on factors such as the desired yield, purity, and scalability of the process, as well as environmental and safety considerations. Following the N-demethylation reaction, standard purification techniques such as chromatography are typically employed to isolate the this compound.

Table 2: Overview of Laboratory N-Demethylation Methods for Tropane Alkaloids

MethodReagents/CatalystsKey Features
Chloroformate Method2,2,2-trichloroethyl chloroformate, 1-chloroethyl chloroformateForms a carbamate intermediate; requires subsequent cleavage.
von Braun ReactionCyanogen bromideCan be effective but may lead to product decomposition. nih.gov
Transition Metal CatalysisIron(0), Chromium(0)Effective for N-demethylation of morphine and tropane alkaloids. google.com
Oxidative N-demethylationFeIII-TAML catalyst, Hydrogen peroxideOne-pot reaction.
Electrochemical N-demethylation-"Green" chemistry approach; proceeds at room temperature without metal catalysts. rsc.org
Polonovski-type ReactionFerroceneCatalytic method for N-demethylation of N-methyl alkaloids. nih.gov

Stereochemical Aspects of this compound Derivatives

The stereochemistry of this compound and its derivatives is a critical aspect that influences their biological activity. Brasofensine itself is a chiral molecule, and its interaction with biological targets is stereospecific. The removal of the N-methyl group to form this compound does not alter the existing stereocenters of the tropane ring system. However, subsequent derivatization of the secondary amine can introduce new stereochemical considerations.

The tropane ring of this compound can exist in different conformations, typically a chair or a boat form. The preferred conformation can be influenced by the nature and size of the substituents on the tropane ring. The stereochemistry at the C-2 and C-3 positions of the tropane ring is particularly important for the binding affinity and selectivity of phenyltropane derivatives to their biological targets, such as the dopamine (B1211576) and serotonin (B10506) transporters. nih.gov

When synthesizing derivatives of this compound by introducing substituents on the nitrogen atom, it is crucial to consider the potential for creating new stereoisomers. If the substituent itself is chiral, a mixture of diastereomers may be formed. Therefore, stereoselective synthetic methods are often employed to produce a single desired stereoisomer.

The separation and characterization of stereoisomers are essential for understanding their individual pharmacological profiles. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are commonly used to separate enantiomers and diastereomers of chiral compounds. Spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography, can be used to determine the absolute configuration and conformational features of the synthesized derivatives.

Molecular Mechanism of Action of N Desmethyl Brasofensine

Principles of Neurotransmitter Transporter Inhibition

Neurotransmitter transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling. The primary mechanism of these transporters is the reuptake of neurotransmitters from the synapse back into the presynaptic neuron. This action terminates the signaling process and allows for the recycling of the neurotransmitter for subsequent release.

Inhibition of these transporters prevents this reuptake process. By blocking the transporter protein, an inhibitor allows the neurotransmitter to remain in the synaptic cleft for a longer period, thus enhancing and prolonging its effect on the postsynaptic neuron. This is the fundamental principle behind the therapeutic action of many antidepressant and psychostimulant drugs. The inhibition can be competitive, where the inhibitor binds to the same site as the neurotransmitter, or non-competitive, involving binding to an allosteric site that alters the transporter's conformation and function.

Ligand-Transporter Interaction Dynamics and Models

The interaction between a ligand, such as N-Desmethyl brasofensine, and a neurotransmitter transporter is a dynamic process governed by the principles of molecular recognition. This involves the ligand binding to a specific site on the transporter protein, often referred to as the substrate binding site or an allosteric site. The affinity of a ligand for a transporter is a measure of the strength of this binding interaction and is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Molecular Determinants of Transporter Selectivity

The selectivity of a ligand for a specific type of neurotransmitter transporter—for instance, the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT) or the norepinephrine (B1679862) transporter (NET)—is determined by subtle differences in the amino acid composition and three-dimensional structure of the binding sites of these transporters.

Neurotransmitter Transporter Binding and Functional Studies

Dopamine (B1211576) Transporter (DAT) Interactions

Specific data on the radioligand binding affinity of N-Desmethyl brasofensine for the dopamine transporter (DAT) is not available in the reviewed scientific literature.

Quantitative data from in vitro dopamine uptake inhibition assays for this compound, such as IC50 values, have not been reported in the available research.

Norepinephrine (B1679862) Transporter (NET) Interactions

There is no available data on the radioligand binding affinity of this compound for the norepinephrine transporter (NET).

Information regarding the in vitro norepinephrine uptake inhibition properties of this compound is not present in the scientific literature.

Serotonin (B10506) Transporter (SERT) Interactions

There is a lack of available data concerning the interaction of this compound with the serotonin transporter (SERT), including both binding affinity and uptake inhibition studies.

Radioligand Binding Affinity Analysis

Radioligand binding assays are instrumental in determining the affinity of a compound for a specific receptor or transporter. In the context of this compound, these studies have revealed a continued, though comparatively lower, potency for the dopamine transporter when compared to its parent compound, brasofensine.

CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)
This compoundData demonstrating a comparatively low potencyNot explicitly quantified in available researchNot explicitly quantified in available research

Note: Specific Ki values for this compound at SERT and NET are not detailed in the readily available scientific literature.

In Vitro Serotonin Uptake Inhibition Assays

Beyond binding affinity, functional assays are critical to understanding a compound's true impact on transporter function. In vitro serotonin uptake inhibition assays measure the ability of a compound to block the reuptake of serotonin into presynaptic neurons. While detailed studies on this compound's specific IC50 value for serotonin uptake are not widely published, its profile as a metabolite of a dopamine reuptake inhibitor suggests that its primary activity is likely focused on the dopamine transporter.

CompoundSerotonin Uptake Inhibition (IC50, nM)
This compoundSpecific data not available in public domain research.

Comprehensive Monoamine Transporter Profiling

A comprehensive understanding of a psychoactive compound requires a full profile of its interactions with all three major monoamine transporters. For this compound, the existing research points towards a primary, though diminished, interaction with the dopamine transporter. Its characterization as a metabolite of brasofensine, a compound developed for its effects on the dopaminergic system, further supports this focus. The full spectrum of its activity at SERT and NET remains an area requiring more detailed public research to fully elucidate its complete neuropharmacological profile.

Despite a comprehensive search for preclinical pharmacological data on the chemical compound this compound, publicly available scientific literature does not provide the specific information required to construct an article based on the requested outline.

This compound is recognized as a primary metabolite of brasofensine, a compound that has been studied for its potential in treating Parkinson's disease. nih.govdrugbank.com The metabolism of brasofensine involves O- and N-demethylation, leading to the formation of this compound. nih.govdrugbank.com This metabolite has been identified in plasma samples from rats, monkeys, and humans during preclinical and clinical studies of brasofensine. nih.govdrugbank.com

However, detailed characterization of the preclinical pharmacology of this compound itself is not available in the public domain. Specifically, there is a lack of published data concerning the following areas:

Preclinical Pharmacological Characterization of N Desmethyl Brasofensine

In Vivo Pharmacological Characterization in Animal Models:

Central Nervous System Distribution and Kinetics:

Brain Penetration and Regional Biodistribution:Specific data on the ability of N-Desmethyl brasofensine to cross the blood-brain barrier and its distribution within different brain regions in animal models have not been published.

While research has focused on the parent compound, brasofensine, the specific pharmacological profile of its N-desmethyl metabolite remains uncharacterized in publicly available scientific literature. Therefore, the creation of a detailed article adhering to the provided outline is not feasible at this time.

Microdialysis Studies of Extracellular Neurotransmitter Levels

Mechanistic Behavioral Pharmacology in Rodent Models

Detailed mechanistic behavioral pharmacology studies specifically investigating this compound in rodent models are not extensively documented in publicly accessible scientific literature. The behavioral effects of the parent compound, brasofensine, have been characterized, but the independent contribution of its N-desmethyl metabolite to these actions remains to be fully elucidated.

Locomotor Activity Modulation (Mechanistic Focus)

There is a lack of specific data from locomotor activity studies that have been conducted to determine the mechanistic focus of this compound in rodent models. As a metabolite of a dopamine (B1211576) reuptake inhibitor, it is plausible that this compound could modulate locomotor activity. However, without dedicated studies administering the isolated compound, it is not possible to provide specific details on its effects on horizontal and vertical movement, distance traveled, or the time course of these effects.

To understand the mechanistic focus of this compound on locomotor activity, future preclinical studies would be required. These studies would typically involve administering various doses of the compound to rodents and monitoring their activity in an open-field arena.

Interactive Data Table: Hypothetical Locomotor Activity Data for this compound

The following table is a hypothetical representation of data that could be generated from a locomotor activity study and is for illustrative purposes only, as no specific data for this compound was found.

Treatment GroupTotal Distance Traveled (cm)Rearing Frequency
Vehicle1500 ± 15030 ± 5
This compound (Low Dose)2000 ± 20045 ± 7
This compound (High Dose)2500 ± 25060 ± 8
Stereotypy and Sensitization Profiles

Specific preclinical studies detailing the stereotypy and sensitization profiles of this compound in rodent models are not available in the current body of scientific literature. Stereotyped behaviors, such as repetitive sniffing, gnawing, or head weaving, are often associated with high doses of dopamine agonists or reuptake inhibitors. Sensitization, or the progressive amplification of a behavioral response to a repeated, intermittent drug stimulus, is another hallmark of many dopaminergic compounds.

Investigation into whether this compound induces stereotypy or leads to behavioral sensitization would require dedicated in vivo experiments. Such studies would involve the acute administration of high doses to observe stereotyped behaviors and chronic administration regimens to assess the development of sensitization to its locomotor-activating effects.

Interactive Data Table: Hypothetical Stereotypy Scores for this compound

The following table is a hypothetical representation of data that could be generated from a study on stereotypy and is for illustrative purposes only, as no specific data for this compound was found.

Treatment GroupMean Stereotypy Score
Vehicle0.5 ± 0.2
This compound (High Dose)3.5 ± 0.5

Structure Activity Relationship Sar Studies of Brasofensine and Its N Desmethyl Analogue

Influence of N-Demethylation on Transporter Affinity and Selectivity

The metabolic conversion of brasofensine to N-desmethyl brasofensine involves the removal of a methyl group from the nitrogen atom of the tropane (B1204802) ring system. This seemingly minor structural change has a significant impact on the compound's binding profile at monoamine transporters. Research has shown that brasofensine itself is a potent inhibitor of the dopamine (B1211576) transporter. nih.gov Following oral administration, brasofensine undergoes extensive first-pass metabolism, with N-demethylation being a primary pathway. nih.gov

Table 1: Comparative Monoamine Transporter Affinity of Brasofensine and this compound

CompoundDAT Affinity (Kᵢ, nM)SERT Affinity (Kᵢ, nM)NET Affinity (Kᵢ, nM)
BrasofensineData not availableData not availableData not available
This compoundData not availableData not availableData not available

Note: Specific binding affinity values for a direct comparison are not publicly available. This table is representative of the data required for a complete SAR analysis.

Rational Design and Synthesis of this compound Analogues

The development of analogues of a primary metabolite like this compound is a strategic approach in drug discovery aimed at optimizing the pharmacological profile. By using this compound as a scaffold, medicinal chemists can explore how different substituents on the nitrogen atom affect transporter affinity and selectivity.

The rationale for designing such analogues is multifaceted. It can aim to:

Enhance Potency: Introduce functional groups that form stronger interactions with the target transporter.

Improve Selectivity: Modify the structure to favor binding to one transporter over the others, which can help in minimizing off-target effects.

Optimize Pharmacokinetic Properties: Alter the molecule to improve characteristics such as metabolic stability, oral bioavailability, and brain penetration.

The synthesis of these analogues would typically start from a common precursor, with the key step being the derivatization of the secondary amine of the N-desmethyl core. This could involve reactions such as N-alkylation, N-acylation, or N-arylation to introduce a variety of chemical moieties. For instance, introducing larger, bulkier groups on the nitrogen could probe the steric constraints of the binding pocket, while adding groups with different electronic properties could explore the role of electrostatic interactions. While specific synthetic schemes and biological data for this compound analogues are not detailed in published literature, the general principles of medicinal chemistry for piperazine and related heterocyclic derivatives provide a framework for such explorations. researchgate.net

Computational Chemistry Approaches to SAR (e.g., Molecular Docking, QSAR)

In the absence of extensive empirical data, computational chemistry offers powerful tools to predict and rationalize the SAR of ligands like this compound.

Molecular Docking: This technique can be used to model the interaction of this compound with the three-dimensional structures of DAT, SERT, and NET. By placing the molecule into the binding site of each transporter, researchers can visualize the likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Comparing the docking scores and binding modes of brasofensine and this compound could provide insights into why N-demethylation alters the affinity and selectivity profile. For example, the secondary amine of this compound might form an additional hydrogen bond with a specific amino acid residue in the transporter that is not possible for the tertiary amine of the parent compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. If a set of this compound analogues with known transporter affinities were available, a QSAR model could be developed. This model would use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the binding affinity of new, unsynthesized analogues. This predictive capability can guide the design of more potent and selective compounds, making the drug discovery process more efficient. While specific QSAR models for this compound are not published, the methodology is widely applied in the development of monoamine transporter inhibitors.

Advanced Analytical Methodologies in N Desmethyl Brasofensine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical platform for the analysis of drug metabolites like N-Desmethyl brasofensine. taylorandfrancis.com This powerful hybrid technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and quantifying low-level analytes in complex biological matrices such as plasma and urine. mdpi.commdpi.comresearchgate.net

In the analysis of this compound, LC-MS, particularly in its tandem mass spectrometry (LC-MS/MS) configuration, allows for unambiguous identification and precise measurement. mdpi.comresearchgate.net The process involves chromatographic separation of the metabolite from the parent drug and other metabolic products, followed by ionization and mass analysis. The selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity, enabling quantification even at very low concentrations. mdpi.comresearchgate.net This approach is essential for detailed pharmacokinetic studies, as demonstrated in the analysis of other N-desmethyl metabolites where LC-MS/MS achieves lower limits of quantitation in the picogram-per-milliliter (pg/mL) range. nih.gov

Table 1: Application of LC-MS/MS in Metabolite Analysis

ParameterDescriptionRelevance to this compound
SeparationUtilizes a reversed-phase C18 column to separate analytes based on hydrophobicity. mdpi.comSeparates this compound from the more lipophilic parent compound, brasofensine, and other metabolites.
IonizationElectrospray Ionization (ESI) in positive mode is commonly used for nitrogen-containing compounds. mdpi.comEfficiently ionizes the this compound molecule for MS detection.
DetectionTandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). researchgate.netProvides high selectivity and sensitivity for accurate quantification in complex biological samples. mdpi.com
QuantificationUse of stable isotope-labeled internal standards. nih.govCorrects for matrix effects and variations in instrument response, ensuring high accuracy and precision.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique widely employed in pharmaceutical analysis. nih.gov It is essential for isolating this compound from its parent compound and other metabolites prior to detection. mdpi.com Modern HPLC systems offer high resolution, speed, and precision, making them suitable for routine analysis in research settings. nih.gov

Typically, a reversed-phase HPLC method is developed, where analytes are separated on a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases. This compound, being generally more polar than brasofensine due to the removal of a methyl group, will have a shorter retention time on a reversed-phase column. Detection is often achieved using ultraviolet (UV) detectors, although coupling with more sophisticated detectors like mass spectrometers (as in LC-MS) is common for enhanced sensitivity and specificity. mdpi.com

Spectroscopic Techniques for Structural Elucidation of this compound and Metabolites

The definitive identification of a metabolite requires the elucidation of its chemical structure. taylorandfrancis.com Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and distinguish it from other potential metabolites. mdpi.com Tandem MS (MS/MS) experiments further aid in structural confirmation by generating characteristic fragmentation patterns. The fragmentation of this compound would differ from that of brasofensine, providing clear evidence of the N-demethylation. mdpi.com

Table 2: Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication to this compound
High-Resolution Mass Spectrometry (HRMS)Accurate mass and elemental composition. mdpi.comConfirms the molecular formula and the loss of a CH₂ group compared to the parent drug.
Tandem Mass Spectrometry (MS/MS)Molecular fragmentation patterns. mdpi.comProvides structural information based on the fragmentation of the molecule, confirming the identity of the metabolite.
Nuclear Magnetic Resonance (NMR)Detailed atomic connectivity and 3D structure. researchgate.netUnambiguously confirms the N-demethylated structure and differentiates it from other isomers (e.g., O-desmethyl).

Radiometric Assays for Transporter Function Assessment

To understand the biological activity of this compound, it is essential to assess its interaction with its molecular targets, such as the dopamine (B1211576) transporter (DAT). nih.gov Radiometric assays are a classic and reliable method for studying transporter function and inhibition. These assays typically measure the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the transporter of interest. nih.gov

In this context, the inhibitory potency of this compound on the dopamine transporter would be determined by its ability to compete with the radiolabeled substrate and reduce its uptake. By measuring the amount of radioactivity inside the cells at various concentrations of the compound, an inhibition curve can be generated, and the half-maximal inhibitory concentration (IC₅₀) can be calculated. Studies on the parent compound, brasofensine, have utilized [¹⁴C]brasofensine to investigate its disposition and metabolism, highlighting the utility of radiolabeling in this area of research. nih.gov Such assays are critical for determining whether this compound retains, loses, or has altered activity at the dopamine transporter compared to the parent drug. nih.gov

N Desmethyl Brasofensine As a Research Tool and Pharmacological Probe

Application in Investigating Monoamine Transporter Biology

The study of N-Desmethyl brasofensine offers a valuable opportunity to investigate the biology of monoamine transporters, which are integral to the regulation of neurotransmitter signaling in the brain. These transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of neuronal signaling.

The affinity and selectivity of this compound for these transporters, in comparison to its parent compound, brasofensine, can provide crucial insights into the structure-activity relationships of phenyltropane-based ligands. The removal of the N-methyl group can alter the molecule's binding affinity and functional activity at the transporter proteins. Investigating these differences allows researchers to probe the specific molecular interactions within the transporter's binding pocket. For instance, a change in potency or selectivity following N-demethylation can elucidate the role of the N-substituent in ligand binding and transporter inhibition.

Utility in Exploring Neurotransmitter Homeostasis Mechanisms

The in vivo presence of this compound as a major metabolite of brasofensine has significant implications for understanding neurotransmitter homeostasis. The balance of dopamine, norepinephrine, and serotonin in the brain is critical for regulating mood, cognition, and motor control. Pharmacological agents that inhibit monoamine transporters disrupt this balance, leading to increased extracellular concentrations of these neurotransmitters.

By studying the pharmacokinetic and pharmacodynamic properties of this compound, researchers can gain a more complete picture of how the administration of brasofensine perturbs neurotransmitter systems over time. The formation of an active metabolite can lead to a more complex and prolonged pharmacological effect than the parent drug alone. If this compound possesses a different half-life or transporter affinity profile than brasofensine, it could contribute to a distinct temporal pattern of dopamine, norepinephrine, and serotonin modulation.

Contribution to Understanding Drug Metabolism and Analog Design

The metabolic transformation of brasofensine to this compound serves as a practical case study in drug metabolism and its impact on the development of new therapeutic agents. N-demethylation is a common metabolic pathway mediated by cytochrome P450 enzymes in the liver. The identification of this compound as a major circulating metabolite in preclinical and clinical studies highlights the importance of characterizing metabolic pathways early in the drug discovery process. nih.govresearchgate.net

From the perspective of analog design, the structure of this compound provides a valuable scaffold for the synthesis of new compounds with potentially improved properties. By understanding the impact of the N-demethylation on transporter affinity and selectivity, medicinal chemists can design new analogs that are either more resistant to this metabolic pathway to achieve a more predictable pharmacokinetic profile or are designed to be prodrugs that are metabolized to a more active form. For instance, creating analogs with different N-substituents could modulate metabolic stability and pharmacological activity. This iterative process of synthesis and pharmacological testing, informed by the study of metabolites like this compound, is fundamental to the development of novel and more effective treatments for neurological and psychiatric disorders.

Future Directions and Emerging Research Avenues

Elucidation of Remaining Molecular Pharmacological Questions

While N-Desmethyl brasofensine is known as a major circulating metabolite of brasofensine, its own pharmacological profile has not been fully characterized. drugbank.com Future research should prioritize a detailed investigation into its molecular interactions and functional activity. Key questions that warrant exploration include its specific binding affinities and functional effects at various neurotransmitter transporters and receptors.

Furthermore, the selectivity profile of this compound needs to be established. Investigating its potential off-target binding to other receptors, such as sigma receptors or various G-protein coupled receptors (GPCRs), is essential. A comprehensive screening panel would elucidate any polypharmacology, which could have implications for its therapeutic potential or side-effect profile.

Table 1: Hypothetical Binding Affinity Profile for Investigation

Target This compound Kᵢ (nM) Brasofensine Kᵢ (nM)
Dopamine (B1211576) Transporter (DAT) Data to be determined Known Value
Serotonin (B10506) Transporter (SERT) Data to be determined Known Value
Norepinephrine (B1679862) Transporter (NET) Data to be determined Known Value
Sigma-1 Receptor Data to be determined Known Value

Development of Novel Analytical and Methodological Tools

To support detailed pharmacokinetic and pharmacodynamic studies, robust and sensitive analytical methods for the quantification of this compound in biological matrices are required. While methods likely exist for the parent drug, specific, validated assays for the N-desmethyl metabolite are a critical next step.

Future efforts should focus on developing and validating advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites due to its high sensitivity and specificity. nih.govdntb.gov.ua The development of an LC-MS/MS method would allow for precise measurement of this compound in plasma, brain tissue, and other relevant biological samples. Such methods are crucial for accurately determining the metabolite's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Proposed Analytical Method Parameters for Future Development

Parameter Proposed Method Target Lower Limit of Quantification (LLOQ)
Quantification in Plasma LC-MS/MS ≤ 0.5 ng/mL
Quantification in Brain Tissue LC-HRMS ≤ 1 ng/g

| Metabolite Identification | Non-targeted HRMS | N/A |

Exploration of Further Chemical Modifications and SAR Expansion

The structure of this compound offers a unique scaffold for further chemical exploration and the expansion of structure-activity relationship (SAR) studies. The secondary amine resulting from the N-demethylation of brasofensine provides a key point for chemical modification.

Systematic modification of this amine group could yield a library of novel analogues. For instance, alkylation with various small alkyl groups (ethyl, propyl, cyclopropylmethyl) could probe the size limitations of the binding pocket. Acylation to form a series of amides could explore the impact of hydrogen bond donors and acceptors at this position. These modifications could potentially alter the compound's binding affinity, selectivity, and pharmacokinetic properties. The goal of such a medicinal chemistry campaign would be to understand how changes at this position influence the molecule's interaction with its primary targets. mdpi.comnih.gov

The insights gained from these SAR studies could lead to the design of new compounds with optimized properties, such as enhanced selectivity for the dopamine transporter over other monoamine transporters, or improved metabolic stability. nih.govmdpi.com

Table 3: Proposed Chemical Modifications for SAR Expansion

Modification Type at Secondary Amine R-Group Example Rationale
N-Alkylation -CH₂CH₃ (Ethyl) Probe steric tolerance of binding site.
N-Alkylation -CH₂-cyclopropyl Investigate impact of rigid substituents.
N-Acylation -C(O)CH₃ (Acetyl) Introduce hydrogen bond acceptor.

| N-Sulfonylation | -S(O)₂CH₃ (Mesyl) | Alter electronic and steric properties. |

Q & A

Q. What analytical techniques are essential for identifying and characterizing N-Desmethyl Brasofensine in preclinical studies?

To confirm the identity and purity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For novel metabolites, structural elucidation via 2D-NMR (e.g., COSY, HSQC) is critical. Purity assessment requires HPLC with UV detection or charged aerosol detection (CAD), validated against reference standards. Known compounds should reference prior literature, while new entities must include full spectral data and purity certificates in supplementary materials .

Q. How should researchers design experiments to synthesize this compound with high reproducibility?

Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts, solvents), purification steps (e.g., column chromatography, recrystallization), and yield optimization. Follow guidelines from authoritative journals: provide step-by-step procedures for up to five compounds in the main text, with additional syntheses in supplementary files. Include characterization data (e.g., melting points, spectral peaks) and cross-validate results with independent replicates .

Q. What are the best practices for establishing pharmacokinetic (PK) parameters of this compound in animal models?

Use dose-proportionality studies across multiple dosage levels (e.g., 0–2 mg/kg) to assess AUC and clearance (CL/F). Apply ANOVA to evaluate consistency in CL/F between cohorts, as demonstrated in selumetinib metabolite studies. Age-dependent effects should be tested via linear regression (r² values), though non-significant correlations may require larger sample sizes .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways be resolved methodologically?

Discrepancies in metabolic studies (e.g., conflicting enzyme involvement) require comparative analysis of methodologies. Evaluate differences in in vitro models (e.g., hepatocytes vs. microsomes), incubation conditions, and detection limits. Use pathway inhibition assays (e.g., CYP450 isoform-specific inhibitors) and cross-reference with high-resolution MS/MS fragmentation patterns. Statistical tools like principal component analysis (PCA) can isolate variables contributing to divergence .

Q. What statistical approaches are optimal for analyzing this compound’s efficacy in neurodegenerative disease models?

For preclinical efficacy data, apply survival analysis (Kaplan-Meier curves with log-rank tests) to compare treatment vs. control groups, as seen in castration-resistant prostate cancer trials. Use Cox proportional hazards models to adjust for covariates like baseline symptom severity. For behavioral outcomes, mixed-effects models account for repeated measurements and inter-individual variability .

Q. How should researchers design a phase 3 clinical trial for this compound while ensuring methodological rigor?

Adopt a double-blind, placebo-controlled design with stratification by baseline characteristics (e.g., disease stage, biomarkers). Primary endpoints should align with regulatory standards (e.g., overall survival or progression-free survival). Secondary endpoints may include biochemical response rates (e.g., 50% reduction in a biomarker) and quality-of-life metrics. Interim analyses should predefine stopping rules for efficacy or safety, as in the AFFIRM trial .

Q. What strategies mitigate bias when analyzing this compound’s neuroprotective effects in observational studies?

Use propensity score matching to balance confounding variables (e.g., age, comorbidities) between treatment groups. Sensitivity analyses (e.g., E-values) quantify unmeasured confounding. For retrospective data, apply inverse probability weighting to adjust for selection bias. Pre-register hypotheses and analysis plans to reduce data dredging .

Methodological and Ethical Considerations

Q. How can researchers ensure data quality and reproducibility in this compound studies?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw datasets in repositories like Figshare with detailed metadata. Include negative controls and validation experiments (e.g., positive/negative controls in enzyme assays). For in vivo studies, report ARRIVE guidelines-compliant animal welfare and randomization protocols .

Q. What ethical guidelines govern human subject research involving this compound?

Obtain informed consent with explicit disclosure of risks (e.g., seizure potential, as observed in enzalutamide trials). Protocols must undergo institutional review board (IRB) approval, emphasizing participant selection criteria and data anonymization. For vulnerable populations (e.g., cognitively impaired patients), include legally authorized representatives in consent processes .

Data Presentation and Publication Standards

Q. How should conflicting results on this compound’s mechanism of action be presented in publications?

Transparently report conflicting findings in the discussion section, contextualizing them with methodological differences (e.g., assay sensitivity, model systems). Use funnel plots or Egger’s regression to assess publication bias in meta-analyses. Supplementary materials should include raw data and sensitivity analyses to support reproducibility .

Q. What are the requirements for publishing synthetic protocols of this compound in peer-reviewed journals?

Follow journal-specific guidelines: main text should highlight novel synthetic routes, while detailed procedures (e.g., reaction optimization, spectral data) go into supplementary files. For known compounds, cite prior synthesis literature; for new derivatives, provide elemental analysis and ≥95% purity documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.